

# "N-Me-N-bis(PEG4-C2-Boc)" structure and chemical properties

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## Compound of Interest

Compound Name: *N-Me-N-bis(PEG4-C2-Boc)*

Cat. No.: *B1193350*

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## In-Depth Technical Guide: N-Me-N-bis(PEG4-C2-Boc)

For Researchers, Scientists, and Drug Development Professionals

### Disclaimer

Direct experimental data for the specific molecule "**N-Me-N-bis(PEG4-C2-Boc)**" is not readily available in public chemical databases. This guide has been constructed based on an analysis of its systematic name, the known properties of structurally similar compounds, and established principles of organic chemistry. The information presented herein, particularly regarding experimental protocols and specific quantitative data, should be considered theoretical and requires experimental validation.

### Introduction

"**N-Me-N-bis(PEG4-C2-Boc)**" is a bifunctional chemical linker, likely designed for applications in bioconjugation and drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure suggests a central tertiary amine with a methyl group, connected to two polyethylene glycol (PEG) chains. Each PEG chain is composed of four ethylene glycol units (PEG4), followed by a two-carbon (C2) spacer, and terminating in a tert-butoxycarbonyl (Boc) protected amine group.

The PEGylated nature of the linker is intended to enhance solubility and improve the pharmacokinetic properties of the resulting conjugate. The terminal Boc-protected amines provide latent reactive sites that can be deprotected under acidic conditions to reveal primary amines, which can then be conjugated to other molecules of interest.

## Proposed Chemical Structure and Properties

Based on the systematic name, the proposed chemical structure for **N-Me-N-bis(PEG4-C2-Boc)** is as follows:

## Summary of Estimated Chemical Properties

Quantitative data for this specific molecule is not available. The following table summarizes estimated properties based on its constituent parts and data from structurally related molecules.

Property	Estimated Value	Basis for Estimation
Molecular Formula	C33H65N3O12	Based on the proposed structure: a central methylamine (CH3N) with two - (PEG4-C2-NHBoc) arms. Each arm consists of C10H21NO5.
Molecular Weight	712.9 g/mol	Calculated from the molecular formula.
Appearance	Colorless to light yellow oil or liquid	Similar PEGylated linkers, such as NH-bis(PEG4-C2-NH-Boc), are described as colorless to light yellow liquids[1].
Solubility	Soluble in DMSO, DMF, DCM. Limited solubility in water.	PEG linkers generally enhance aqueous solubility, but the Boc groups may decrease it. BroadPharm lists solubility for similar compounds in Water, DMSO, DCM, and DMF.
Purity	>95% (as a custom synthesized product)	Commercial suppliers of similar custom-synthesized linkers typically offer purities of >95% or >96%.
Storage Conditions	-20°C for long-term storage	MedChemExpress and other suppliers recommend storing similar PEG linkers at -20°C in their pure form for up to 3 years. In solvent, storage at -80°C for 6 months or -20°C for 1 month is recommended[1].

## Potential Applications in Drug Development

The structure of **N-Me-N-bis(PEG4-C2-Boc)** strongly suggests its utility as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

## Role as a PROTAC Linker

In a PROTAC molecule, the linker plays a crucial role in connecting the target protein ligand and the E3 ligase ligand. The length, flexibility, and chemical nature of the linker are critical for the proper formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent ubiquitination. The two terminal Boc-protected amines on "**N-Me-N-bis(PEG4-C2-Boc)**", once deprotected, could be conjugated to either the target protein ligand or the E3 ligase ligand, or potentially to two separate molecules for other applications.

## Hypothetical Experimental Protocols

As this molecule is likely a custom synthesis product, a detailed, validated experimental protocol is not publicly available. Below is a plausible, hypothetical protocol for its synthesis based on established organic chemistry reactions.

## Proposed Synthesis of N-Me-N-bis(PEG4-C2-Boc)

A common method for the synthesis of tertiary amines is the alkylation of a primary amine. In this case, methylamine would be the starting material, and a suitable electrophile containing the PEG4-C2-Boc moiety would be used as the alkylating agent.

### 4.1.1. Synthesis of the Alkylating Agent: Boc-NH-PEG4-C2-OMs (Mesylate)

The first step would be the synthesis of a PEGylated arm with a good leaving group, such as a mesylate.

- Starting Material: Commercially available Boc-NH-PEG4-CH<sub>2</sub>CH<sub>2</sub>OH.
- Reaction: React Boc-NH-PEG4-CH<sub>2</sub>CH<sub>2</sub>OH with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (TEA) in an anhydrous solvent such as dichloromethane (DCM).

- **Work-up and Purification:** Quench the reaction with a mild aqueous acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

#### 4.1.2. Alkylation of Methylamine

- **Reactants:** Methylamine (as a solution in a suitable solvent like THF or as a gas bubbled through the reaction mixture) and the synthesized Boc-NH-PEG4-C2-OMs.
- **Reaction Conditions:** The alkylation of amines can sometimes lead to over-alkylation, forming quaternary ammonium salts. To favor the formation of the tertiary amine, the stoichiometry and reaction conditions must be carefully controlled. A stepwise addition of the alkylating agent and the use of a suitable base to neutralize the formed acid can be employed.
- **Detailed Steps:**
  - Dissolve methylamine in a polar aprotic solvent like DMF.
  - Slowly add one equivalent of Boc-NH-PEG4-C2-OMs at room temperature and stir for several hours.
  - After the formation of the secondary amine intermediate, add a second equivalent of Boc-NH-PEG4-C2-OMs and continue stirring until the reaction is complete (monitored by TLC or LC-MS).
  - A non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be added to scavenge the methanesulfonic acid byproduct.
- **Work-up and Purification:** The reaction mixture is worked up by aqueous extraction. The final product, **N-Me-N-bis(PEG4-C2-Boc)**, is then purified by flash column chromatography.

#### 4.1.3. Alternative Synthesis: Reductive Amination

An alternative approach is reductive amination. This would involve reacting methylamine with a PEGylated aldehyde (Boc-NH-PEG4-C(O)H) in the presence of a reducing agent. This method can offer better control over the degree of alkylation.

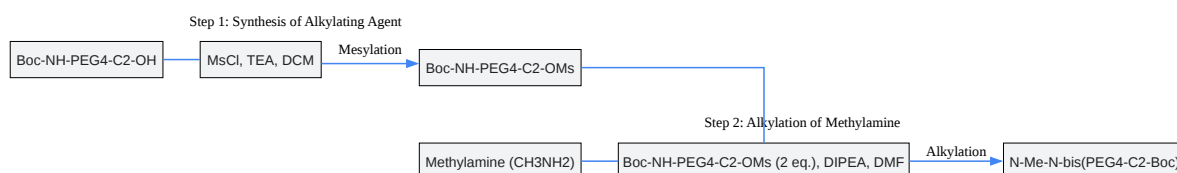
## Deprotection of the Boc Groups

To utilize the linker for conjugation, the terminal Boc groups must be removed to yield the free primary amines.

- Reagent: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
- Procedure: Dissolve the **N-Me-N-bis(PEG4-C2-Boc)** in a suitable solvent like dichloromethane (DCM). Add an excess of TFA and stir at room temperature for 1-2 hours.
- Work-up: The solvent and excess TFA are removed under reduced pressure. The resulting amine salt can be neutralized with a mild base.

## Mandatory Visualizations

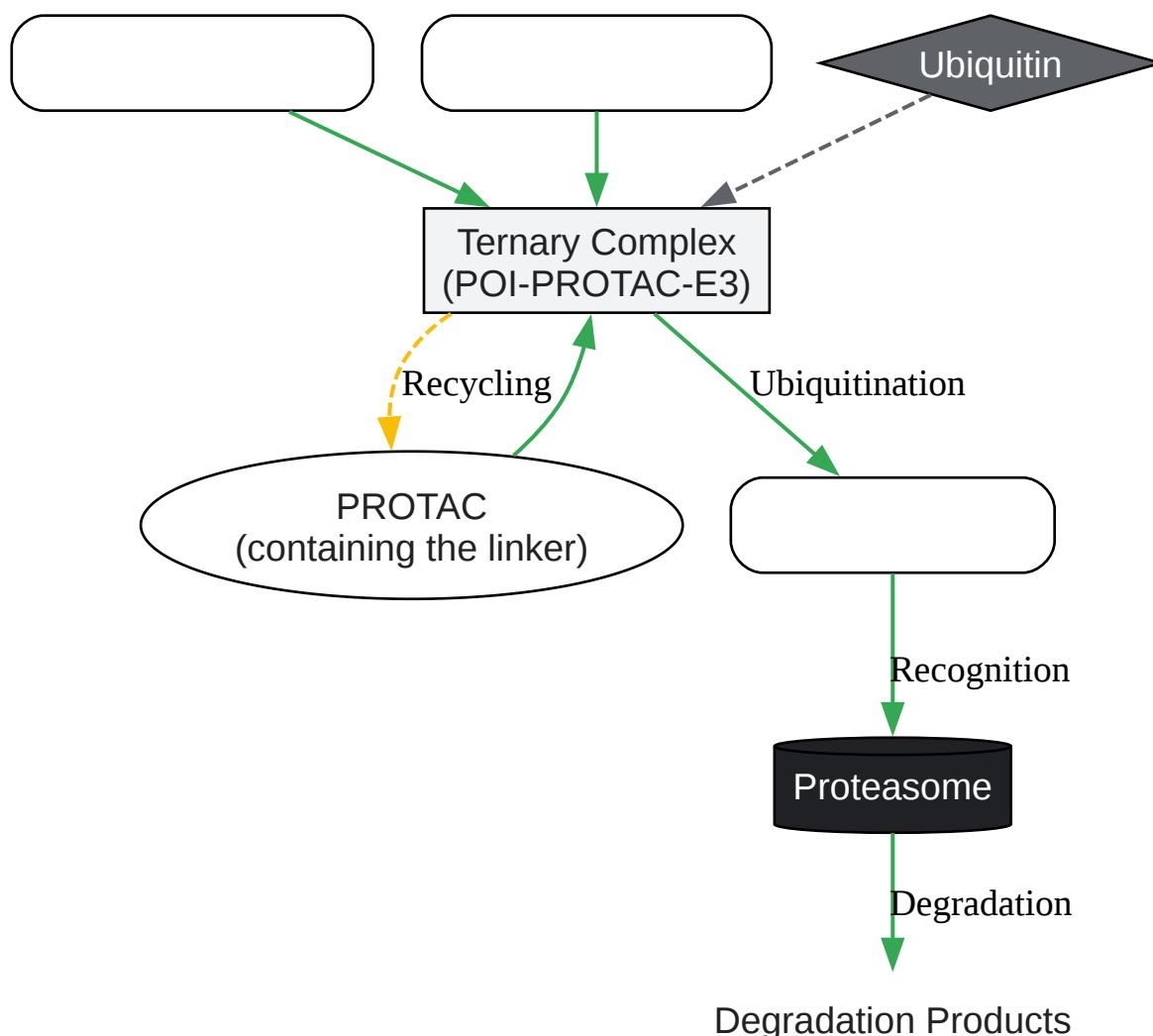
### Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **N-Me-N-bis(PEG4-C2-Boc)**.

## General PROTAC Mechanism of Action



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Caption: Simplified workflow of PROTAC-mediated protein degradation.

## Conclusion

While "N-Me-N-bis(PEG4-C2-Boc)" appears to be a specialized and not widely documented chemical entity, its structure suggests a significant potential as a versatile linker in the development of advanced therapeutics, particularly PROTACs. The information provided in this guide, though based on theoretical analysis and data from similar compounds, offers a solid foundation for researchers interested in the synthesis and application of this or structurally related molecules. Experimental validation of the proposed properties and synthetic routes is a necessary next step for its practical implementation. For those requiring this specific linker, engaging with a custom synthesis provider is the most viable approach.

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## References

- 1. ptc.bocsci.com [ptc.bocsci.com]
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